molecular formula C10H8N2O B13979078 5-Methoxy-1H-indole-6-carbonitrile

5-Methoxy-1H-indole-6-carbonitrile

Cat. No.: B13979078
M. Wt: 172.18 g/mol
InChI Key: BOBJUTSZGWMYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-indole-6-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-indole-6-carbonitrile typically involves the reaction of 5-methoxyindole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1H-indole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-indole-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, leading to its antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-indole-6-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-methoxy-1H-indole-6-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-13-10-5-7-2-3-12-9(7)4-8(10)6-11/h2-5,12H,1H3

InChI Key

BOBJUTSZGWMYOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.